![molecular formula C21H19N5OS B2766133 N-(4-ethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-40-8](/img/structure/B2766133.png)
N-(4-ethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of an amino-triazole with a suitable electrophile . For example, the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with an electrophile in refluxing ethanol, in the presence of a catalytic amount of piperidine, afforded a related compound .Molecular Structure Analysis
Triazole compounds, such as this one, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The cyclisation of bis-triazolyl alkanes with various amino acids can produce related compounds . For instance, bis-[1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-4-yl] alkanes can be synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be inferred from their IR and NMR spectra . For instance, the presence of peaks at certain wavenumbers in the IR spectrum can indicate the presence of specific functional groups .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Insecticidal Applications : Compounds incorporating heterocyclic moieties, similar to the one , have been synthesized and evaluated for insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies involve the synthesis of diverse heterocycles to assess their potential as insecticidal agents (Fadda et al., 2017).
Antimicrobial Properties : Some newly synthesized triazolo[4,3-b]pyridazine derivatives exhibited promising antiviral activity against hepatitis-A virus, highlighting the potential of similar compounds in antiviral research (Shamroukh & Ali, 2008). Additionally, novel compounds containing triazolo and thiadiazine moieties have been synthesized and screened for their antibacterial activities, indicating the broad spectrum of applications in antimicrobial studies (Almajan et al., 2010).
Anti-Asthma Agents : Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents demonstrates the pharmaceutical relevance of such compounds in designing new therapeutic agents for asthma management (Medwid et al., 1990).
Anticancer Activities : The modification of compounds with [1,2,4]triazolo[1,5-a]pyridin moieties to enhance their anticancer effects and reduce toxicity shows the significant potential of these compounds in cancer research (Wang et al., 2015).
Antihistaminic Agents : The synthesis and investigation of novel [1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents underscore the utility of similar compounds in developing new antihistamines (Alagarsamy et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Future research could focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . The presence of certain subunits, such as piperazine or piperidine, could potentially enhance the antimicrobial activity of the fused triazoles ring systems .
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-2-15-8-10-17(11-9-15)22-19(27)14-28-20-13-12-18-23-24-21(26(18)25-20)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLQDZPAMTWEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

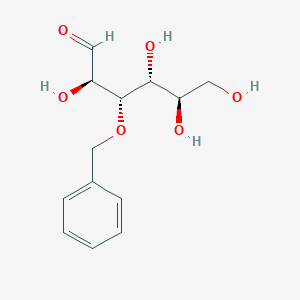
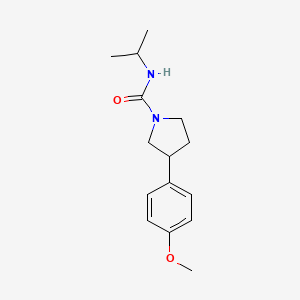
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2766057.png)
![N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2766059.png)

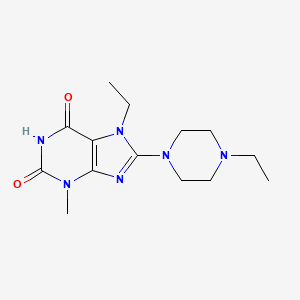
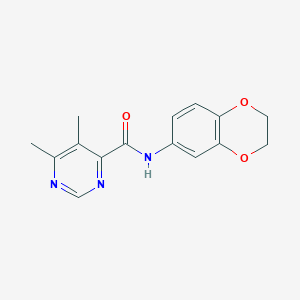
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2766064.png)
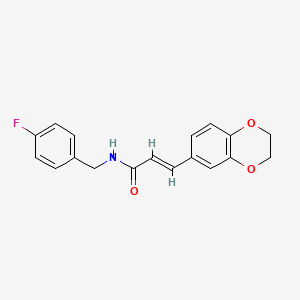

![N-(3-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2766071.png)
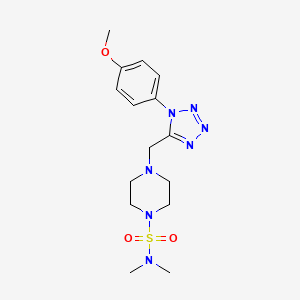
![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2766073.png)